molecular formula C10H11NO2 B1354469 (E)-ethyl 3-(pyridin-4-yl)acrylate CAS No. 24489-96-1

(E)-ethyl 3-(pyridin-4-yl)acrylate

Cat. No. B1354469
Key on ui cas rn: 24489-96-1
M. Wt: 177.2 g/mol
InChI Key: ABZPCWYIRGIXJP-ONEGZZNKSA-N
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Patent
US04591458

Procedure details

A mixture of isonicotinaldehyde (25 g), ethyl(triphenylphosphoranylidene)acetate (82 g) and toluene (300 ml) is stirred for 3 hours at 100° C. After cooling, the crystals that precipitated are removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml), and the resulting solution is extracted with 5% hydrochloric acid (500 ml). The aqueous layer is extracted with ethyl acetate (50 ml) and neutralized with potassium carbonate. After cooling, the resulting crystals are collected by filtration and dried to give ethyl 3-(4-pyridyl)acrylate (34 g) as colorless prisms, mp 64°-66° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:33])[CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:10]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:13][C:12]([O:11][CH2:9][CH3:10])=[O:33])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Name
Quantity
82 g
Type
reactant
Smiles
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals that precipitated
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 5% hydrochloric acid (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04591458

Procedure details

A mixture of isonicotinaldehyde (25 g), ethyl(triphenylphosphoranylidene)acetate (82 g) and toluene (300 ml) is stirred for 3 hours at 100° C. After cooling, the crystals that precipitated are removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml), and the resulting solution is extracted with 5% hydrochloric acid (500 ml). The aqueous layer is extracted with ethyl acetate (50 ml) and neutralized with potassium carbonate. After cooling, the resulting crystals are collected by filtration and dried to give ethyl 3-(4-pyridyl)acrylate (34 g) as colorless prisms, mp 64°-66° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:33])[CH:13]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:10]>C1(C)C=CC=CC=1>[N:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:13][C:12]([O:11][CH2:9][CH3:10])=[O:33])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=NC=C1)=O
Name
Quantity
82 g
Type
reactant
Smiles
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred for 3 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals that precipitated
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml)
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 5% hydrochloric acid (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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